molecular formula C7H14N2O3 B3271859 2-(Carbamoylamino)hexanoic acid CAS No. 55513-00-3

2-(Carbamoylamino)hexanoic acid

Cat. No.: B3271859
CAS No.: 55513-00-3
M. Wt: 174.2 g/mol
InChI Key: CRTBNFJSWPZSQM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Carbamoylamino)hexanoic acid can be synthesized through a carbamoylation reaction. One common method involves the reaction of hexanoic acid with a carbamoylating agent such as carbonylimidazolide in the presence of a nucleophile. This reaction typically occurs in water and does not require an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates. This method does not require the addition of metal complex catalysts or metal salt additives .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Carbamoylamino)hexanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-Carbamoylglutamic acid: Similar in structure but with a different carbon chain length.

    N-Carbamoylalanine: Another carbamoylated amino acid with a shorter carbon chain.

    N-Carbamoylphenylalanine: Contains an aromatic ring, making it structurally distinct.

Uniqueness

2-(Carbamoylamino)hexanoic acid is unique due to its specific carbon chain length and the presence of the carbamoyl group.

Properties

IUPAC Name

2-(carbamoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-3-4-5(6(10)11)9-7(8)12/h5H,2-4H2,1H3,(H,10,11)(H3,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTBNFJSWPZSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031727
Record name N-(Aminocarbonyl)-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55513-00-3
Record name N-(Aminocarbonyl)-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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